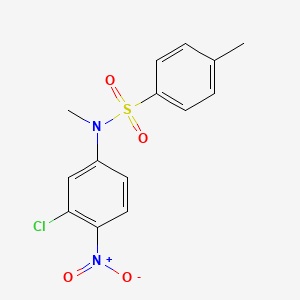
N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylbenzene sulfonamide moiety, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-4-nitroaniline with 4-dimethylaminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems can further streamline the production process.
化学反応の分析
Types of Reactions: N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dimethylbenzene moiety, to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas with catalysts (Pd/C), metal hydrides (NaBH4).
Oxidation: Oxidizing agents (mCPBA, H2O2).
Major Products:
Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
科学的研究の応用
Chemistry: N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific chemical reactions makes it a valuable tool in biochemical assays.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
作用機序
The mechanism of action of N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the chloro-nitrophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
- N-(3-Chloro-4-nitrophenyl)acetamide
- N-(4-Chloro-3-nitrophenyl)methanesulfonamide
Comparison: N-(3-Chloro-4-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both a chloro-nitrophenyl group and a dimethylbenzene sulfonamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds. For instance, N-(3-Chloro-4-nitrophenyl)acetamide lacks the sulfonamide group, which may limit its applications in certain chemical reactions. Similarly, N-(4-Chloro-3-nitrophenyl)methanesulfonamide does not possess the dimethylbenzene moiety, affecting its overall reactivity and stability.
特性
CAS番号 |
60498-64-8 |
|---|---|
分子式 |
C14H13ClN2O4S |
分子量 |
340.8 g/mol |
IUPAC名 |
N-(3-chloro-4-nitrophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10-3-6-12(7-4-10)22(20,21)16(2)11-5-8-14(17(18)19)13(15)9-11/h3-9H,1-2H3 |
InChIキー |
GFYFXGMZNRZASQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















